Product packaging for 4,7-Dibromo-8-methylquinoline(Cat. No.:CAS No. 1189105-53-0)

4,7-Dibromo-8-methylquinoline

Cat. No.: B1454882
CAS No.: 1189105-53-0
M. Wt: 300.98 g/mol
InChI Key: DKSCXAMGLWRXHL-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocycle in Organic and Medicinal Chemistry

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent heterocyclic scaffold in the fields of organic and medicinal chemistry. usm.eduresearchgate.net Recognized as a "privileged scaffold," its versatile structure is a key component in numerous compounds with a wide array of pharmacological activities. orientjchem.orgnih.gov Quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. orientjchem.orgnih.govbiointerfaceresearch.com

The significance of this heterocycle also lies in its presence in various natural products, particularly alkaloids, which has spurred further interest in its medicinal applications. orientjchem.org The ability to modify the quinoline structure at various positions allows chemists to fine-tune its biological and chemical properties, leading to the design of novel and potent therapeutic candidates. researchgate.netorientjchem.org Its structural versatility makes it a cornerstone for the synthesis of complex molecules and new drugs. researchgate.net For instance, quinoline-based drugs like chloroquine (B1663885) and mefloquine (B1676156) have been pivotal in antimalarial therapy. biointerfaceresearch.com

The Role of Halogenation in Modulating Quinoline Reactivity and Biological Activity

Halogenation, the introduction of halogen atoms like bromine or chlorine into the quinoline structure, is a critical strategy for modulating the molecule's reactivity and biological profile. rsc.org Introducing halogens can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability. These modifications can enhance the pharmacological activity and efficacy of quinoline derivatives. researchgate.net

Bromoquinolines, in particular, are valuable intermediates in organic synthesis. The bromine atoms serve as versatile handles for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents. nih.gov This subsequent modification is a key strategy for developing new compounds with enhanced biological properties. nih.gov Research has focused on developing efficient and regioselective methods for the halogenation of quinolines, as the position of the halogen atom is crucial in determining the molecule's ultimate function and activity. rsc.org Studies have demonstrated that the functionalization patterns on the quinoline scaffold, often achieved via halogenated intermediates, are important for enhancing biological effects such as antiproliferative activity. nih.gov

Structural Context of 4,7-Dibromo-8-methylquinoline within the Dibrominated Quinoline Landscape

This compound is one of many possible isomers of dibrominated and methylated quinolines. The specific substitution pattern—with bromine atoms at positions 4 and 7 and a methyl group at position 8—defines its unique chemical character compared to other isomers. The electronic and steric effects of these substituents are key determinants of the molecule's reactivity.

For comparison, other methylated dibromoquinoline isomers have been synthesized and studied. For example, 3,6-dibromo-4-methyl-2-methoxyquinoline has been used in studies of one-pot double coupling reactions, where the reactivity of the bromine atoms at the 3 and 6 positions was explored. nih.govsci-hub.se The positions of the bromine atoms influence their susceptibility to substitution, with some positions being more reactive than others in certain coupling reactions. nih.gov The variety of possible isomers, such as those listed in the table below, highlights the diverse chemical space that can be explored within this class of compounds.

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound1189105-53-0C₁₀H₇Br₂NBromines at C4 and C7; Methyl at C8
3,6-Dibromo-4-methyl-2-methoxyquinolineNot specified in resultsC₁₁H₉Br₂NOBromines at C3 and C6; Methyl at C4; Methoxy (B1213986) at C2 nih.gov
7-Bromo-4-chloro-8-methylquinoline1189106-50-0C₁₀H₇BrClNBromine at C7, Chlorine at C4; Methyl at C8 sigmaaldrich.com
5,7-Dibromo-2-methylquinolin-8-olNot specified in resultsC₁₀H₇Br₂NOBromines at C5 and C7; Methyl at C2; Hydroxyl at C8 nih.gov
7-Bromo-8-methylquinoline (B592043)809248-61-1C₁₀H₈BrNSingle Bromine at C7; Methyl at C8

Overview of Research Trajectories for this compound and Related Methylated Dibromoquinolines

Research involving this compound and its relatives primarily focuses on two interconnected areas: the development of novel synthetic methodologies and the use of these compounds as building blocks for more complex, functional molecules.

A significant research trajectory is the exploration of regioselective functionalization. Studies on related dibromoquinolines, such as 3,6-dibromo-4-methyl-2-methoxyquinoline, have investigated selective coupling reactions to replace the bromine atoms one at a time, although achieving high selectivity can be challenging. nih.govsci-hub.se Another key area is the development of efficient and metal-free halogenation techniques to produce these starting materials with high precision. rsc.org

These dibrominated compounds are valuable precursors for creating libraries of quinoline derivatives to be screened for biological activity. nih.gov For example, the synthesis of this compound-3-carboxylic acid ethyl ester demonstrates the use of the dibrominated core to build more elaborate structures. evitachem.com The overarching goal of this research is to leverage the unique substitution patterns of compounds like this compound to synthesize new chemical entities with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7Br2N B1454882 4,7-Dibromo-8-methylquinoline CAS No. 1189105-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSCXAMGLWRXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C(C=CN=C12)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670929
Record name 4,7-Dibromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-53-0
Record name 4,7-Dibromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4,7 Dibromo 8 Methylquinoline

Advanced Strategies for Regioselective Bromination of 8-Methylquinoline (B175542) Scaffolds

Regioselectivity is the paramount challenge in the synthesis of 4,7-Dibromo-8-methylquinoline. The electron-donating methyl group at the C-8 position influences the electronic density of the quinoline (B57606) ring, thereby directing incoming electrophiles. Research has focused on developing methods to selectively functionalize the C-4 and C-7 positions.

The most direct approach to synthesizing brominated quinolines is through electrophilic aromatic substitution. For 8-substituted quinolines, the regioselectivity is highly dependent on the nature of the substituent and the reaction conditions. researchgate.net Direct bromination of 8-methylquinoline using molecular bromine (Br₂) often occurs in organic solvents like chloroform (B151607) or acetonitrile (B52724) at room temperature or slightly elevated temperatures.

However, achieving the specific 4,7-dibromo substitution is challenging due to the activation of multiple positions on the quinoline ring. The methyl group at position 8 tends to direct bromination to other positions, such as C-5 and C-7. researchgate.net Optimization requires careful control over the stoichiometry of the brominating agent, reaction temperature, and the potential use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule. Over-bromination and the formation of isomeric by-products are common issues that necessitate precise condition management and purification steps like recrystallization or column chromatography.

Table 1: Parameters for Direct Bromination of 8-Methylquinoline Derivatives

ParameterCondition/ReagentPurpose & ChallengesCitation
Brominating Agent Molecular Bromine (Br₂)Primary source of electrophilic bromine.
Solvent Chloroform (CHCl₃), Acetonitrile (CH₃CN)Provides a medium for the reaction. researchgate.net
Temperature Room TemperatureTo control reaction rate and minimize by-products.
Control Dropwise addition of BromineCrucial to manage the reaction rate and prevent over-bromination.
Workup Aqueous Sodium BicarbonateTo neutralize excess bromine and acidic by-products.

To circumvent some of the challenges associated with direct bromination and to develop more sustainable methods, metal-free C–H halogenation has emerged as a significant area of research. researchgate.net These protocols avoid the use of metal catalysts, reducing cost and potential contamination of the final product. For the halogenation of 8-substituted quinolines, reagents such as trihaloisocyanuric acid have been used effectively. researchgate.net

N-bromosuccinimide (NBS) is another common metal-free brominating agent used in these syntheses. researchgate.net The selectivity in these reactions is dictated by the inherent reactivity of the C-H bonds within the quinoline scaffold, influenced by the electronic effects of the 8-methyl group. These methods can offer high generality and proceed under mild conditions, sometimes at room temperature and open to the air, making them operationally simple. researchgate.net

Oxidative conditions can play a crucial role in facilitating C-H functionalization reactions, including bromination. In some advanced protocols, an external oxidant is used to enable the catalytic cycle. For instance, copper-promoted bromination of quinoline derivatives can be achieved using a bromide source like hydrobromic acid (HBr) in the presence of an oxidant. rsc.org

Multistep Synthesis Routes to this compound and its Precursors

When direct bromination proves inefficient or lacks the required selectivity, multistep synthetic sequences are employed. These routes involve the creation of functionalized precursors that are then used to construct the final target molecule.

The synthesis of complex quinoline derivatives often involves a combination of reaction types. For example, the compound this compound-3-carboxylic acid ethyl ester is a derivative whose synthesis inherently requires both bromination of the quinoline ring and an esterification step. evitachem.com This approach involves creating a quinoline core that already contains a carboxylic acid or related functional group at the C-3 position. This group can then be esterified before or after the regioselective bromination at the C-4 and C-7 positions. This strategy allows for the introduction of multiple points of functionality on the quinoline scaffold, which can be useful for further chemical modifications.

Classical named reactions for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, can be adapted to produce brominated quinolines by using halogenated starting materials. The Skraup synthesis, for example, typically involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to form the quinoline ring.

To create a brominated methylquinoline, one could start with a brominated and methylated aniline derivative. For instance, a synthesis could potentially start from a precursor like 3-Bromo-5-methylaniline (B1274160). Reacting this starting material under Skraup conditions would build the quinoline ring system with the bromine and methyl groups already in place. This method is powerful for establishing the core structure with the desired substitution pattern embedded from the beginning of the sequence.

Table 2: Illustrative Skraup Condensation for a Bromo-methylquinoline

ComponentReagent/ConditionRoleCitation
Starting Material 3-Bromo-5-methylanilineProvides the benzene (B151609) ring and pre-installed substituents.
Cyclizing Agent Glycerol in H₂SO₄Forms the pyridine (B92270) part of the quinoline ring.
Oxidant Nitrobenzene or Arsenic AcidFacilitates the final aromatization to the quinoline core.
Temperature ~135°CRequired to drive the condensation and cyclization.

Derivatization from 8-Hydroxy-2-methylquinoline and Related Building Blocks

The synthesis of substituted quinolines often begins with readily available precursors. 8-Hydroxy-2-methylquinoline is a common starting point for various quinoline derivatives. nih.gov Alkylation of the hydroxyl group can be achieved through simple substitution with alkyl halides in a basic medium. nih.gov Furthermore, the methyl group at the 2-position and the hydroxyl group at the 8-position can be manipulated to introduce other functionalities. For instance, oxidation of 8-hydroxy-2-methylquinoline with selenium dioxide can yield 8-hydroxy-2-quinolinecarbaldehyde. nih.gov

While direct synthesis of this compound is a primary route, derivatization from related structures provides alternative pathways. For instance, the synthesis of 7-bromo-8-methylquinoline (B592043) can be accomplished through methods like the Skraup condensation, starting from 3-bromo-5-methylaniline and glycerol in the presence of an acid and an oxidizing agent. Direct bromination of 8-methylquinoline using N-bromosuccinimide (NBS) in a suitable solvent can selectively introduce a bromine atom at the 7-position. smolecule.com

Advanced Synthetic Transformations Involving the this compound Core

The bromine atoms at positions 4 and 7 of the this compound core are key to its utility as a synthetic intermediate. These positions are reactive sites for a variety of transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecules.

Nucleophilic Aromatic Substitution Reactions of Bromoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic halides. wikipedia.org In bromoquinolines, the bromine atoms can act as leaving groups, being displaced by various nucleophiles. smolecule.com This type of reaction is particularly effective in heteroaromatic systems like quinoline, where the ring nitrogen can help stabilize the negative charge in the reaction intermediate. wikipedia.org The reactivity of the bromo substituents allows for the introduction of a wide range of functionalities, including amines, thiols, and alkoxides. smolecule.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the bromide ion is expelled. govtpgcdatia.ac.in

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple aryl halides with aryl boronic acids. The bromine atoms on the this compound core are excellent handles for such transformations, enabling the introduction of various aryl and heteroaryl groups. smolecule.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The ability to selectively couple at the bromine-substituted positions opens up pathways to a vast array of functionalized quinoline derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

Bromoquinoline ReactantCoupling PartnerCatalyst/ConditionsProductYieldReference
6,8-dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₂Cl₂6,8-diaryl-1,2,3,4-tetrahydroquinolineHigh researchgate.net
5,7-dibromo-8-methoxyquinolineSubstituted phenylboronic acidsPd(PPh₃)₂Cl₂5,7-diaryl-8-methoxyquinoline70-85% researchgate.net

This table is interactive. Click on the headers to sort the data.

Formylation and Other Electrophilic Aromatic Substitution Strategies

Formylation, the introduction of a formyl group (-CHO), is another important transformation for functionalizing the quinoline ring. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds. frontiersin.org For quinoline derivatives, the position of formylation is influenced by the existing substituents on the ring. nih.gov In some cases, formylation can be achieved through palladium-catalyzed carbonylation of the corresponding bromides. researchgate.net Other electrophilic aromatic substitution reactions can also be employed to further modify the quinoline core, although the presence of two deactivating bromine atoms on this compound would generally direct incoming electrophiles to other available positions.

Green Chemistry Approaches in Brominated Quinoline Synthesis (e.g., Microwave Irradiation)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. journaljpri.com Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govajrconline.org The principle behind microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture, leading to rapid and uniform heating. ajrconline.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinolones. nih.govgoogle.com The use of microwave irradiation can be particularly advantageous in the synthesis and functionalization of brominated quinolines, contributing to more sustainable chemical processes. journaljpri.comwiley.com

Chemical Reactivity, Mechanistic Insights, and Electronic Structure

Reaction Mechanisms of Bromination on the Quinoline (B57606) Ring System

The introduction of bromine atoms onto a quinoline ring is typically achieved through an electrophilic aromatic substitution mechanism. For 8-substituted quinolines, the nature and position of the substituent, along with reaction conditions, determine the regioselectivity of the bromination. researchgate.net

The synthesis of polybromoquinolines is a complex process, as the first bromine substituent deactivates the ring towards further electrophilic attack. rsc.org However, using a sufficient excess of the brominating agent and controlling reaction conditions can yield di- or tri-bromo derivatives. researchgate.netnih.gov The formation of specific isomers like 4,7-Dibromo-8-methylquinoline is highly dependent on the precise synthetic route, which may involve multi-step processes rather than a simple one-pot dibromination.

Influence of Substituent Effects on Regioselectivity and Reaction Kinetics

Substituents on the quinoline nucleus profoundly direct the position and rate of electrophilic attack. The methyl group at the C-8 position is an electron-donating group, which activates the carbocyclic (benzene) portion of the quinoline ring for electrophilic substitution, particularly at the ortho (C-7) and para (C-5) positions. smolecule.com

Conversely, the bromine atom is an electron-withdrawing group, which deactivates the ring, but it is also an ortho, para-director for subsequent substitutions. Therefore, in the bromination of 8-methylquinoline (B175542), the first bromine atom is strongly directed to the C-7 or C-5 position. Studies on 8-substituted quinolines (with activating groups like -OH, -OCH₃, -NH₂) confirm that bromination typically yields 5-bromo and 5,7-dibromo derivatives. researchgate.net The formation of a 4,7-dibromo product is less common, suggesting that the substitution at the C-4 position in the electron-deficient pyridine (B92270) ring likely occurs under different conditions or via an alternative mechanism, possibly on a modified quinoline precursor. google.com Reaction kinetics are also affected; lower temperatures can enhance regioselectivity but slow the reaction rate.

Table 1: Influence of Reaction Conditions on Quinoline Bromination

Reagent/ConditionEffectReference(s)
N-Bromosuccinimide (NBS)Common brominating agent, used for electrophilic substitution.
Bromine (Br₂)Standard reagent for electrophilic aromatic bromination. researchgate.net
Lewis Acid (e.g., FeBr₃)Catalyst used to polarize Br₂ and generate the Br⁺ electrophile.
Temperature ControlLower temperatures (0–5°C) can improve regioselectivity for monobromination.
Solvent (e.g., Acetic Acid)Can influence reaction rate and product distribution. researchgate.net
Excess Brominating AgentUse of >1.5 equivalents can lead to di- and poly-brominated byproducts. researchgate.net

Investigation of Intermediates and Transition States

The mechanism of electrophilic bromination on the aromatic quinoline ring proceeds through a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. In this two-step process, the electrophile (Br⁺) first attacks the π-system of the benzene (B151609) ring to form the resonance-stabilized arenium ion. The stability of this intermediate is influenced by the existing substituents. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the brominated product.

In some related reactions, such as the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines, radical intermediates, including a nitrogen cation radical, have been proposed. rsc.org While the direct bromination of the aromatic quinoline ring is predominantly an ionic process, the possibility of radical pathways under specific conditions (e.g., photochemical or high-temperature) cannot be entirely dismissed. rsc.org For reactions involving N-haloimides, the formation of quaternary ammonium (B1175870) salt intermediates has also been suggested. rsc.org

Reactivity of the Bromo-Substituents and Methyl Group in Derivatization

The bromine atoms at the C-4 and C-7 positions, along with the methyl group at C-8, are functional handles that allow for extensive derivatization of the this compound scaffold. The bromo-substituents are particularly valuable for building molecular complexity.

Functional Group Interconversions and Coupling Possibilities

The carbon-bromine bonds in this compound are key sites for functional group interconversions. The bromine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for their replacement by various nucleophiles such as amines and thiols. smolecule.comevitachem.com

More significantly, the bromo groups are ideal for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is a widely used method to elaborate bromoquinoline structures. smolecule.com The relative reactivity of the C-4 and C-7 bromine atoms in such couplings can be selectively controlled by the choice of catalyst, ligands, and reaction conditions, enabling stepwise functionalization. nih.govrsc.org Similar regioselectivity has been observed in other coupling reactions like the Stille and Heck reactions on related dihaloquinolines. nih.gov

Table 2: Potential Derivatization Reactions for this compound

Reaction TypeReagents/CatalystPotential ProductReference(s)
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl-substituted quinoline rsc.orgnih.gov
Nucleophilic Aromatic SubstitutionAmines, ThiolsAmino- or Thio-substituted quinoline evitachem.com
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystAlkynyl-substituted quinoline washington.edu
Methyl Group OxidationOxidizing agent (e.g., SeO₂)Quinoline-8-carboxaldehyde rsc.org

Redox Chemistry of Quinoline Derivatives

The quinoline nucleus can participate in redox reactions, although it is a relatively stable aromatic system. The potential for oxidation or reduction can be tuned by the substituents present on the ring. scielo.br The introduction of electron-withdrawing bromine atoms generally makes reduction more favorable. Quinoline derivatives can be reduced to their dihydroquinoline counterparts.

Conversely, oxidation of the quinoline ring is also possible. For instance, some 8-hydroxyquinoline (B1678124) derivatives can be oxidized to the corresponding quinoline-5,8-diones using strong oxidizing agents like nitric acid in sulfuric acid. oup.com Furthermore, certain bromoquinol compounds have been shown to induce oxidative stress in biological systems, highlighting their role in cellular redox processes. nih.gov The redox potential of quinolines is a key parameter that influences their application in materials science and medicinal chemistry. washington.eduscielo.br

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of quinoline derivatives. researchgate.netnih.gov While specific studies on this compound are scarce, research on structurally similar compounds offers valuable information.

Computational studies on halogenated 8-hydroxy-2-methylquinolines, including the 5,7-dibromo derivative, have been used to model their adsorption onto nanocages. nih.govresearchgate.net These studies calculate global reactivity descriptors such as chemical hardness and the HOMO-LUMO energy gap. A smaller energy gap generally implies higher reactivity. researchgate.net Such calculations predict how the electronic structure influences the molecule's interaction with other species.

Furthermore, DFT calculations on a chalcone (B49325) derivative of 6,8-dibromo-2-methylquinoline (B8617807) revealed the potential for the formation of a twisted intramolecular charge transfer (TICT) excited state. researchgate.net This phenomenon, where charge separation occurs upon photoexcitation, is crucial for applications in optical materials. researchgate.net These theoretical models help rationalize the molecule's geometry, charge distribution, and spectroscopic properties, providing a predictive framework for its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Models and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to predict the geometric and energetic properties of molecules. For quinoline derivatives, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are instrumental in determining optimized molecular structures, bond lengths, bond angles, and thermodynamic stability. scirp.orgnih.gov

In the case of this compound, a theoretical optimized geometry would reveal a largely planar quinoline core. The bromine atoms at positions 4 and 7, and the methyl group at position 8, would induce minor distortions in the planarity of the bicyclic system. The electron-withdrawing nature of the bromine atoms and the electron-donating effect of the methyl group would influence the electron distribution across the quinoline ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on typical values for similar structures, as direct experimental or computational data for the target molecule is not available in the provided search results.

ParameterPredicted Value
C-Br Bond Length (Position 4)~1.90 Å
C-Br Bond Length (Position 7)~1.89 Å
C-N-C Bond Angle~117°
Dihedral Angle (Ring)< 2°

The total energy calculated through DFT provides a measure of the molecule's stability. Comparative energy calculations with other isomers would indicate the relative thermodynamic stability of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researcher.life The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researcher.life

For substituted quinolines, the distribution of HOMO and LUMO is typically spread across the aromatic ring system. In this compound, the HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the methyl group. The LUMO is also anticipated to be distributed over the quinoline core, influenced by the electron-withdrawing bromine atoms.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower stability. researcher.life Theoretical studies on similar brominated quinolines suggest that the introduction of bromine atoms tends to lower both the HOMO and LUMO energy levels and can modulate the energy gap. scirp.org

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for this compound This table is for illustrative purposes, demonstrating the type of data obtained from DFT calculations. Specific values for the target molecule are not available in the search results.

ParameterPredicted Energy (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.5 to -2.0
HOMO-LUMO Energy Gap (ΔE)4.0 to 4.5

These values are critical for predicting the molecule's behavior in chemical reactions and its potential applications in areas like materials science, where the energy gap influences optical and electronic properties.

Chemical Softness and Hardness Relationships in Complexes

Chemical hardness (η) and softness (σ) are concepts derived from DFT that quantify the resistance of a molecule to changes in its electron distribution. Hardness is directly related to the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2), with a larger gap indicating a harder molecule. Conversely, softness is the reciprocal of hardness (σ = 1/η). Soft molecules are generally more reactive than hard molecules.

Studies on complexes of halogenated quinolines with metal ions have shown that the formation of a complex alters the electronic properties, including the chemical hardness and softness, of both the quinoline ligand and the metal center. mdpi.com A decrease in the hardness of a complex upon formation can indicate increased reactivity. mdpi.com

Table 3: Illustrative Chemical Reactivity Descriptors for this compound This table is illustrative. The values are derived from the illustrative HOMO-LUMO energies.

DescriptorFormulaPredicted Value (eV)
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.0 to 2.25
Chemical Softness (σ)1 / η0.44 to 0.50
Electronegativity (χ)-(E_HOMO + E_LUMO) / 23.75 to 4.25
Chemical Potential (μ)-3.75 to -4.25

These descriptors provide a quantitative measure of the reactivity of this compound and are invaluable for predicting its interaction with other chemical species to form complexes.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structure Confirmation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. While specific experimental NMR data for 4,7-Dibromo-8-methylquinoline is not widely published, analysis of closely related structures, such as 8-Bromo-2-methylquinoline, provides a strong basis for predicting its spectral characteristics.

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants of the protons on the quinoline (B57606) ring would be influenced by the positions of the two bromine atoms and the methyl group. The methyl protons would likely appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the proton data, showing unique resonances for each carbon atom in the molecule. The carbon atoms bonded to the bromine atoms would exhibit shifts characteristic of halogenated aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (C8-CH₃) Singlet, ~2.8 ~18-25
Aromatic CH Multiplets, ~7.3-8.9 ~120-150
Quaternary C - ~125-160
C-Br - ~115-130

Note: These are predicted values based on analogous structures.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇Br₂N), high-resolution mass spectrometry (HRMS) would confirm its exact mass and molecular formula. The molecular weight of this compound is approximately 300.98 g/mol scbt.com.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic ring and the methyl group.

C=C and C=N stretching vibrations within the quinoline ring system, typically in the 1600-1450 cm⁻¹ region.

C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.

Analysis of these bands confirms the presence of the core quinoline structure and the bromo and methyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The quinoline ring is an aromatic, conjugated system, and its UV-Vis absorption spectrum is expected to exhibit characteristic π → π* transitions. The positions of the bromine and methyl substituents would influence the wavelength of maximum absorption (λ_max). Studies on similar dibromo-hydroxyquinoline derivatives have been conducted to understand their electronic absorption spectra, which can serve as a reference for interpreting the spectrum of this compound researchgate.net.

Solid-State Structural Analysis by X-ray Crystallography

While specific crystallographic data for this compound is not available in the searched literature, X-ray crystallography on analogous compounds like 5,7-Dibromo-2-methylquinolin-8-ol provides a clear example of how this technique confirms the three-dimensional arrangement of atoms in the solid state nih.gov.

For a crystalline sample of this compound, this technique would determine precise bond lengths, bond angles, and intermolecular interactions. The data would reveal the planarity of the quinoline ring system and the spatial orientation of the substituents.

Table 2: Illustrative Crystal Data for a Structurally Similar Compound (5,7-Dibromo-2-methylquinolin-8-ol) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 22.2221 (5)
b (Å) 4.0479 (1)
c (Å) 21.7221 (4)
**β (°) ** 102.167 (1)
**Volume (ų) ** 1910.07 (7)

Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Advanced Spectroscopic Methods for Mechanistic and Binding Studies

The interaction of small molecules like quinoline derivatives with DNA is a key area of study, particularly in the development of new therapeutic agents. Circular Dichroism (CD) spectroscopy and viscosimetry are powerful techniques used to elucidate the nature of these interactions. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net Since DNA is a chiral macromolecule, it has a characteristic CD spectrum. The common B-form of DNA typically shows a positive band around 275-280 nm (due to base stacking) and a negative band around 245-250 nm (related to the right-handed helicity). mdpi.comresearchgate.net When a small molecule binds to DNA, it can induce conformational changes that alter this CD spectrum. researchgate.net For example, a shift from the B-form to the A-form of DNA is characterized by a decrease in the intensity of the negative band at 210 nm and an increase in the positive band around 260-280 nm. researchgate.net The formation of Z-DNA results in a spectral inversion, with a negative band near 290 nm and a positive one near 260 nm. researchgate.netmdpi.com Therefore, by monitoring these spectral changes upon the addition of a quinoline compound, researchers can determine if and how it alters the DNA's secondary structure. researchgate.net

Viscosimetry measures the viscosity of a solution. This method is particularly useful for distinguishing between different non-covalent binding modes to DNA. nih.govut.ac.ir

Intercalation: If a planar molecule, such as a quinoline ring system, inserts itself between the base pairs of the DNA double helix, it forces the helix to lengthen and become more rigid. This increase in the effective length of the DNA leads to a measurable increase in the solution's viscosity. nih.govut.ac.ir

Groove Binding or Electrostatic Interaction: When a molecule binds to the major or minor groove of DNA or interacts electrostatically with the phosphate backbone, it typically causes little to no change in the length of the DNA helix. ut.ac.ir Consequently, these binding modes result in a negligible change in the solution's viscosity. nih.govut.ac.ir

By measuring the change in viscosity of a DNA solution as a function of the concentration of a quinoline compound, the primary binding mode can be inferred. nih.gov

Interpreting DNA Interaction Studies

TechniqueObservationInferred Binding Mode/Effect
Circular Dichroism (CD)Significant shifts in positive/negative bandsConformational change in DNA (e.g., B → A, B → Z)
Minor changes in band intensity or positionBinding with no major structural perturbation
ViscosimetrySignificant increase in relative viscosityIntercalation
Little or no change in relative viscosityGroove Binding / Electrostatic Interaction

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for elemental analysis. nih.gov It is capable of detecting metals and some non-metals at extremely low concentrations, often in the parts-per-trillion range. nih.gov This makes it an invaluable tool for quantifying the amount of a metal-containing drug or complex that has been taken up by cells. nih.govmdpi.com

In the study of quinoline-based therapeutics, many compounds are designed as metal complexes to enhance their biological activity. For example, quinoline derivatives are known to form stable complexes with metals like copper, rhodium, and iridium. mdpi.comresearchgate.netnih.gov To understand the efficacy of these complexes, it is crucial to measure how much of the compound actually enters the target cells.

The process involves treating cultured cells with the metal-quinoline complex for a specific duration. mdpi.comresearchgate.net Afterward, the cells are harvested, washed to remove any externally bound complex, and then lysed. The resulting cell lysate is digested, typically with strong acids, to break down all organic matter and leave the metal ions in solution. This solution is then introduced into the ICP-MS instrument, which atomizes and ionizes the sample in a high-temperature plasma. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for precise quantification of the target metal. nih.gov This data provides a direct measure of the intracellular concentration of the complex, enabling researchers to correlate cellular uptake with observed biological effects, such as cytotoxicity. mdpi.comresearchgate.net Laser ablation ICP-MS can even be used to map the spatial distribution of these complexes within tissues or multicellular tumor spheroids. researchgate.net

Derivatives and Analogues of 4,7 Dibromo 8 Methylquinoline: Structure Activity Relationships

Positional Isomers of Dibromo-8-methylquinolines

The specific placement of bromine atoms on the 8-methylquinoline (B175542) core profoundly influences the molecule's biological profile. While direct research on isomers such as 5,7-Dibromo-8-methylquinoline, 4,6-Dibromo-8-methylquinoline, and 3,7-Dibromo-8-methylquinoline is limited in publicly available literature, analysis of closely related and well-documented isomers provides critical insights into structure-activity relationships (SAR).

The isomer 4,8-Dibromo-2-methylquinoline is documented primarily as a chemical intermediate. sigmaaldrich.comuni.lu Its basic chemical data are available, but extensive biological activity studies are not widely reported. sigmaaldrich.comuni.lu

In contrast, the 5,7-dibromo substitution pattern is extensively studied, often in conjunction with a functional group at the C-8 position. Research consistently demonstrates that bromination at the C-5 and C-7 positions is a key factor for enhanced biological activity. nih.govresearchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has been found to inhibit the human DNA topoisomerase I enzyme and exhibits notable anticancer properties. nih.gov

Conversely, the substitution pattern can also lead to inactivity. Studies on 6,8-dibromoquinoline (B11842131) revealed it had no inhibitory activity against selected cancer cell lines. However, the introduction of a nitro group at the C-5 position, yielding 6,8-dibromo-5-nitroquinoline , transformed the inert scaffold into a potent antiproliferative agent. nih.gov This highlights that the biological effect is a synergistic interplay between the positions of the bromine atoms and the electronic nature of other substituents on the quinoline (B57606) ring. nih.gov

Table 1: Properties of Selected Dibromo-methylquinoline Positional Isomers

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Research Finding
4,8-Dibromo-2-methylquinoline1070879-55-8C10H7Br2N300.98Primarily available as a chemical intermediate for synthesis. sigmaaldrich.comuni.lu
6,8-Dibromoquinoline81278-86-8C9H5Br2N286.95Exhibited no inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov
6,8-Dibromo-5-nitroquinolineNot AvailableC9H4Br2N2O2331.95Showed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov

Functionalized Dibromo-methylquinoline Derivatives

The presence of hydroxyl (-OH) or alkoxy (-OR) groups, particularly at the C-8 position, is a defining feature for many biologically active quinolines. nih.govnih.gov

5,7-Dibromo-8-hydroxy-2-methylquinoline serves as a key precursor for synthesizing new antimicrobial agents. A study demonstrated that replacing the bromine atoms of this compound with various amino groups resulted in derivatives with significantly enhanced antimicrobial activity. nih.govresearchgate.net The parent compound, 5,7-dibromo-8-hydroxyquinoline , shows notable antiproliferative activity against a range of cancer cell lines. nih.gov

5,7-Dibromo-8-methoxyquinoline is another important derivative whose synthesis from its 8-hydroxy counterpart and crystal structure have been reported. researchgate.netresearchgate.net Research on related compounds has shown that the interplay between methoxy (B1213986) and hydroxy groups is critical. For instance, the unexpected bromination of 3,6,8-trimethoxyquinoline yielded 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline , which exhibited the highest antiproliferative activity among a series of tested compounds, with IC50 values ranging from 5.45 to 9.6 μg/mL against various cancer cell lines. nih.govnih.gov This suggests that an 8-hydroxy group, in combination with 5,7-dibromo and other methoxy substitutions, can be particularly effective. nih.gov

Table 2: Anticancer Activity of 5,7-Dibromo-8-hydroxyquinoline

Cancer Cell LineIC50 (μg/mL)
A549 (Lung Carcinoma)5.8
HT29 (Colon Adenocarcinoma)5.4
MCF7 (Breast Adenocarcinoma)16.5
HeLa (Cervical Cancer)18.7
FL (Human Amnion)17.6
Hep3B (Hepatocellular Carcinoma)>1000
nih.gov

The introduction of amine and carbonyl functionalities further diversifies the biological potential of the dibromo-methylquinoline scaffold.

Amine derivatives have shown significant promise as antimicrobial agents. In a study involving 5,7-dibromo-2-methyl-8-hydroxyquinoline , the bromine atoms were replaced by various amino groups, including diethylamino, dibutylamino, dicyclohexylamino, pyrrolidino, piperidino, and piperazino moieties. nih.govresearchgate.net All the resulting amino derivatives showed a 5 to 30-fold increase in activity against test microorganisms compared to the parent compound. nih.govresearchgate.net The derivatives were particularly effective against Gram-positive bacteria. researchgate.net Specifically, the dipyrrolidino derivative was most potent against Gram-positive bacteria and yeast, while the dipiperidino derivative was most effective against Gram-negative bacteria. researchgate.net Furthermore, the synthesis of 5,7-dibromo-8-aminoquinoline has also been reported. researchgate.net

Carbonyl-substituted analogues , such as quinoline-5,8-diones, are recognized as potent antifungal, antibacterial, and cytostatic agents. researchgate.net A study focused on synthesizing aryl sulphonamides containing the 7-bromoquinoline-5,8-dione core and confirmed their antibiotic potency with MIC values ranging from 0.80-1.00 mg/ml. researchgate.net Other research has explored the synthesis of various quinoline-2-one (carbostyril) derivatives bearing different functional groups, which are known to possess a wide range of pharmacological activities. sapub.orgresearchgate.net

Table 3: Antimicrobial Activity of Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline

Amino SubstituentActivity against Gram-positive bacteriaActivity against Gram-negative bacteriaKey Finding
bis(Diethylamino)SignificantModerateAll derivatives showed 5-30 times more activity than the parent compound. nih.govresearchgate.net
bis(Dibutylamino)SignificantModerate
bis(Dicyclohexylamino)SignificantModerate
DipyrrolidinoMost effectiveModerate
DipiperidinoSignificantMost effective
DipiperazinoSignificantModerate

While information on phosphinate derivatives of dibromo-methylquinolines is scarce, the development of organometallic complexes has opened a new avenue for enhancing their biological efficacy.

Lanthanide complexes with 5,7-dibromo-8-quinolinol (H-BrQ) have been synthesized and evaluated for their anticancer properties. researchgate.net Four isostructural complexes with Samarium (Sm), Europium (Eu), Terbium (Tb), and Dysprosium (Dy) were created. These organometallic complexes exhibited enhanced cytotoxicity against BEL7404, SGC7901, and A549 cancer cell lines when compared to the free H-BrQ ligand or the corresponding lanthanide salts. researchgate.net Further investigation revealed that the lanthanide complexes interacted more strongly with DNA than the free ligand, with intercalation being the most probable mode of binding. researchgate.net

Table 4: Cytotoxicity (IC50, μM) of Lanthanide Complexes with 5,7-Dibromo-8-quinolinol

CompoundBEL7404 (Hepatocellular Carcinoma)SGC7901 (Gastric Cancer)A549 (Lung Carcinoma)
H-BrQ (Ligand)15.2 ± 3.118.9 ± 3.5>50
Sm Complex9.6 ± 2.212.5 ± 2.87.6 ± 1.5
Eu Complex12.5 ± 2.914.6 ± 3.110.5 ± 2.3
Tb Complex10.1 ± 2.611.3 ± 2.529.6 ± 4.6
Dy Complex13.7 ± 3.07.5 ± 2.115.8 ± 3.2
researchgate.net

Influence of Substituent Patterns on Chemical Properties and Biological Efficacy

The collective research on dibromo-methylquinoline derivatives underscores the critical role that substituent patterns play in determining their chemical properties and biological efficacy.

Position of Bromine Atoms : The location of bromine substitution is paramount. A comparative analysis shows that compounds with bromine atoms at the C-5 and C-7 positions demonstrate significant antiproliferative activity. nih.gov In contrast, a related compound, 3,6,8-tribromoquinoline, exhibited no inhibitory activity, suggesting that the 5,7-dibromo pattern is a privileged scaffold for anticancer effects. nih.gov

Nature of the Functional Group at C-8 : The C-8 position is a strategic site for modification. Derivatives with an 8-hydroxy group often show potent biological activity, including anticancer and antimicrobial effects. researchgate.netnih.gov The conversion of an 8-methoxy group to an 8-hydroxy group has been observed to enhance antiproliferative potential, indicating the importance of the hydrogen-bonding capability of the hydroxyl group. nih.gov

Synergistic Effects of Multiple Substituents : Efficacy is often the result of combined effects. For example, the transformation of the biologically inactive 6,8-dibromoquinoline into the highly active 6,8-dibromo-5-nitroquinoline by adding a single nitro group demonstrates a powerful synergistic effect. nih.gov The electron-withdrawing nature of the nitro group appears to be crucial for conferring bioactivity in this scaffold. Similarly, replacing bromine atoms with amino groups on the 5,7-dibromo-2-methyl-8-hydroxyquinoline core dramatically boosts antimicrobial potency. nih.govresearchgate.net

Halogen Effects in Broader Contexts : The influence of bromine is not limited to the quinoline core. In a study of quinazoline (B50416) derivatives, which are structurally related to quinolines, the presence of a bromine atom on a terminal phenyl ring led to higher inhibitory activity against Aurora A kinase, a target in cancer therapy. mdpi.com

Table 5: Summary of Structure-Activity Relationship Findings

Structural ModificationObserved Impact on Biological EfficacyExample Compounds
Bromine at C-5 and C-7Significantly enhances antiproliferative activity. nih.gov5,7-Dibromo-8-hydroxyquinoline, 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline
Bromine at C-3, C-6, and C-8Leads to loss of antiproliferative activity. nih.gov3,6,8-Tribromoquinoline
Addition of 5-Nitro group to 6,8-Dibromo scaffoldInduces potent antiproliferative activity in a previously inactive molecule. nih.gov6,8-Dibromo-5-nitroquinoline
8-Hydroxy vs. 8-Methoxy group8-Hydroxy group is often associated with higher anticancer activity. nih.gov5,7-Dibromo-8-hydroxyquinoline vs. 5,7-Dibromo-8-methoxyquinoline
Replacement of Bromines with Amino groupsDramatically increases antimicrobial activity (5-30 fold). nih.govresearchgate.netAmino derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline
Formation of Organometallic ComplexesEnhances cytotoxicity against cancer cells compared to the free ligand. researchgate.netLanthanide complexes of 5,7-Dibromo-8-quinolinol

Applications in Medicinal and Biological Chemistry Research

Anticancer Potential of 4,7-Dibromo-8-methylquinoline and Related Structures

Quinoline (B57606) derivatives have been extensively investigated as potential antitumor agents. nih.gov Their mechanisms of action are varied and can include inducing cell cycle arrest, disrupting cell migration, inhibiting angiogenesis, and modulating nuclear receptor responsiveness. arabjchem.orgarabjchem.org The presence of specific substituents, such as bromine atoms and hydroxyl groups, on the quinoline ring has been suggested to be favorable for exerting a strong anticancer effect. nih.gov

Cytotoxicity Studies against Various Cancer Cell Lines

While specific cytotoxicity data for this compound is not extensively detailed in the available literature, studies on structurally similar compounds highlight the potent anticancer effects of brominated quinoline derivatives.

A novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated significant cytotoxic activity against several human cancer cell lines. researchgate.net The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined for hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. researchgate.net

Similarly, the R enantiomer of another derivative, chiral 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (referred to as 91b1), exhibited notable antitumor activity against various cancer cell lines, with its MTS50 values (a measure of cytotoxicity) being comparable or superior to the conventional chemotherapy drug Cisplatin in certain cell lines. nih.gov

Another related structure, 6,8-dibromo-1,2,3,4-tetrahydroquinoline, showed considerable antiproliferative activity against HeLa (cervical cancer), HT-29 (colon cancer), and C6 (brain tumor) cells. arabjchem.org Furthermore, hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) moiety with 1,4-naphthoquinone have shown high cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines, with activity depending on the substituent at the C2′ position of the quinoline ring. mdpi.com

Table 1: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeReported Cytotoxicity (IC50/MTS50)Reference
BAPPNHepG2Hepatocellular Carcinoma3.3 µg/mL researchgate.net
BAPPNHCT-116Colon Carcinoma23 µg/mL researchgate.net
BAPPNMCF-7Breast Cancer3.1 µg/mL researchgate.net
BAPPNA549Lung Cancer9.96 µg/mL researchgate.net
91b1A549Lung Cancer15.38 µg/mL nih.gov
91b1AGSGastric Cancer4.28 µg/mL nih.gov
91b1KYSE150Esophageal Squamous Cell Carcinoma4.17 µg/mL nih.gov
91b1KYSE450Esophageal Squamous Cell Carcinoma1.83 µg/mL nih.gov

Mechanisms of Cancer Cell Death Induction (e.g., Apoptosis, Paraptosis)

Recent research has uncovered that certain quinoline derivatives can induce alternative forms of programmed cell death beyond apoptosis. A novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both paraptosis and apoptosis in breast cancer cells. proquest.comresearchgate.net Paraptosis is a distinct form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria. proquest.comnih.gov

The induction of paraptosis by HQ-11 in MCF7 and MDA-MB-231 breast cancer cells was evidenced by the appearance of extensive cytoplasmic vacuoles. proquest.com This process was dependent on new protein synthesis, as pretreatment with cycloheximide inhibited vacuolation and cell death. proquest.comnih.gov The underlying mechanism involves the induction of ER stress, marked by an increase in glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). proquest.com Molecular docking studies suggest that HQ-11 may bind to the chymotrypsin-like β5 subunit of the proteasome, leading to proteasome dysfunction and aggravating ER stress. proquest.com

Furthermore, HQ-11 treatment led to the increased phosphorylation of extracellular signal-regulated kinase (ERK), and inhibiting this pathway attenuated ER stress and paraptosis. proquest.com In addition to paraptosis, HQ-11 also triggers apoptosis, partly through the activation of the ERK pathway. proquest.com This dual-mode induction of cell death makes such compounds promising candidates for anticancer therapies, particularly for tumors that have developed resistance to apoptosis-inducing agents. researchgate.netmdpi.com

DNA Interaction Studies of Quinoline Derivatives

The ability of quinoline derivatives to interact with DNA is a key aspect of their biological activity. These interactions can disrupt fundamental cellular processes such as DNA replication and transcription, leading to cytotoxic effects.

Binding Modes with Nucleic Acids (e.g., Intercalation)

Quinoline-based compounds can interact with DNA through various binding modes. One common mechanism is intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. biorxiv.org This mode of binding is observed in compounds such as the luzopeptin antibiotics, which contain two quinoline chromophores that bisintercalate into DNA. nih.gov

Some quinoline derivatives have been shown to specifically intercalate into DNA via the minor groove. biorxiv.org For example, certain quinoline-based analogs were found to intercalate into a DNA substrate bound by the bacterial adenine methyltransferase CamA, adjacent to the target adenine. biorxiv.org This action leads to a significant conformational change in the enzyme-DNA complex, thereby inhibiting the enzyme's function. biorxiv.org Other quinoline derivatives, such as quinoline-3-carboxylic acids, have been identified as DNA minor groove-binding agents, forming hydrogen bonds with the A/T minor groove region of a B-DNA duplex. benthamdirect.com

Structure-Activity Relationships in DNA Binding

The relationship between the chemical structure of quinoline derivatives and their DNA binding affinity and specificity is a critical area of study. The nature and position of substituents on the quinoline ring can significantly influence these interactions.

For instance, studies on certain quinoline derivatives have shown that the presence of electron-withdrawing substituents at position 6 of the quinoline ring can enhance their biological activity, which is proposed to be linked to a decrease in the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net The selectivity of DNA binding is not solely attributed to the quinoline chromophores themselves. In the case of luzopeptin, the purine 2-amino group on the DNA bases is not an absolute requirement for binding, but its location can influence the preferred binding sites. nih.gov

The substitution pattern on the quinoline core plays a crucial role in determining the binding affinity. In silico molecular docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives have revealed that substitutions can affect the binding affinity and the specific amino acid residues involved in the interaction with target proteins. nih.gov These structure-activity relationship (SAR) studies are essential for the rational design of new quinoline-based compounds with improved DNA binding properties and enhanced therapeutic potential. nih.govacs.org

Antimicrobial and Antiviral Activities

The quinoline scaffold is also a key component in the development of antimicrobial and antiviral agents. researchgate.netnih.gov Its rigid, planar structure can effectively intercalate into viral nucleic acids, disrupting DNA/RNA processes, while its aromatic nature allows for hydrophobic interactions with viral proteins. doi.org

In the realm of antibacterial research, the quinoline derivative HT61 has been shown to be effective against Staphylococcus aureus biofilms, a significant challenge in healthcare settings due to their antibiotic tolerance. nih.gov HT61 reduces biofilm viability and is associated with increased expression of cell wall stress and division proteins. nih.gov Other studies on quinolinequinones have demonstrated activity primarily against Gram-positive bacteria, including clinically resistant strains of Staphylococcus spp. nih.gov Similarly, novel alkynyl isoquinoline compounds have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin- and vancomycin-resistant S. aureus (MRSA and VRSA). mdpi.com

Regarding antiviral applications, various quinoline derivatives have been synthesized and evaluated for their activity against a spectrum of viruses. doi.org For example, certain 4-oxo-4H-quinoline acylhydrazone derivatives have exhibited moderate to good in vivo antiviral activities against the Tobacco Mosaic Virus (TMV), with some compounds showing higher inactive, curative, and protective activities than the commercial inhibitor ribavirin. nih.gov Other research has identified quinoline derivatives effective against respiratory syncytial virus (RSV) and yellow fever virus (YFV). doi.org The diverse substitution possibilities on the quinoline ring enable modifications that can enhance binding affinity, selectivity, and pharmacokinetic properties, making it a versatile scaffold for developing new antiviral drugs. doi.org

Table 2: Antimicrobial and Antiviral Activity of Selected Quinoline Derivatives
Compound TypeTarget OrganismActivityReference
HT61 (Quinoline derivative)Staphylococcus aureus biofilmsEffective at reducing biofilm viability nih.gov
Quinolinequinones (QQ2, QQ6)Clinically resistant Staphylococcus spp.MIC ranges of 1.22–9.76 µg/mL and 0.66–19.53 µg/mL nih.gov
Alkynyl isoquinolines (HSN584, HSN739)MRSA, VREPotent activity with MICs of 4 µg/mL or 8 µg/mL mdpi.com
4-Oxo-4H-quinoline acylhydrazonesTobacco Mosaic Virus (TMV)Higher inactive, curative, and protective activities than ribavirin nih.gov
Quinoline derivative (Compound 4)Respiratory Syncytial Virus (RSV)EC50 of 8.6 µg/mL doi.org
Quinoline derivative (Compound 6)Yellow Fever Virus (YFV)EC50 of 3.5 µg/mL doi.org

Efficacy against Pathogens and Specific Mechanisms of Action

While research on this compound is still developing, the broader family of quinoline derivatives has demonstrated significant potential in combating various pathogens. Halogenated flavones, for instance, have shown notable antibacterial properties. Specifically, 6,8-Dibromo-5,7-dihydroxyflavone and 6,8-diiodo-5,7-dihydroxyflavone have exhibited high activity against a range of bacteria with Minimum Inhibitory Concentrations (MIC) between 31.25 and 62.5 μM. researchgate.net These compounds have been identified as bacteriostatic against Propionibacterium acnes and Staphylococcus aureus, and bactericidal against Streptococcus sobrinus, S. mutans, and Salmonella typhi. researchgate.net

The mechanism of action for many quinoline-based compounds involves the inhibition of essential enzymes in pathogens. For example, sulfonamide-containing folate analogs act by inhibiting enzymes in the folate biosynthetic pathway, leading to a depletion of dihydrofolate (DHF) and subsequent growth inhibition. nih.gov

Potential against Emerging Viral Threats (e.g., SARS-CoV-2)

The quinoline scaffold has been a focal point in the search for effective antiviral agents, including against SARS-CoV-2. New quinoline-based compounds, such as quinoline-morpholine hybrids, have demonstrated significant inhibitory profiles against SARS-CoV-2 in cell culture-based models, with some derivatives showing more potent activity than the reference drug chloroquine (B1663885). nih.gov For example, certain novel quinoline derivatives have exhibited EC50 values as low as 1.5 ± 1.0 μM, compared to chloroquine's EC50 of 3.1 ± 2.7 μM. nih.gov

The antiviral mechanism of these quinoline compounds may be similar to that of chloroquine, which is known to interfere with viral entry and replication. nih.gov Furthermore, research into other chloroquine derivatives has identified potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov For instance, 4-((7-chloroquinolin-4-yl)amino)phenol was designed and synthesized as a potential Mpro inhibitor, demonstrating a safer cytotoxic profile than chloroquine in cell lines. nih.gov While direct studies on this compound's anti-SARS-CoV-2 activity are not yet widely published, the promising results from related quinoline compounds suggest it could be a valuable area for future investigation.

Enzyme Inhibition and Receptor Binding Studies

Sphingosine Kinase (SphK) Inhibition

Sphingosine kinases (SphK1 and SphK2) are critical enzymes in cell signaling, catalyzing the formation of sphingosine-1-phosphate (S1P), a lipid mediator involved in cell growth, proliferation, and survival. nih.gov Overexpression of SphK is observed in various cancers, making it an attractive target for anticancer drug development. nih.govnih.govresearchgate.net

Recent studies have explored quinoline-5,8-dione-based compounds as SphK inhibitors. nih.govnih.govresearchgate.net These compounds were designed with a polar quinoline core linked to a lipophilic aryl chain to interact with the sphingosine binding site of the enzyme. nih.govnih.govresearchgate.net Research has identified that certain pyrrolidine-based quinoline-5,8-diones exhibit improved SphK1 binding efficacy. nih.govnih.gov While the anticancer activity of these specific compounds was inconclusive, they demonstrated low micromolar dual SphK1/2 inhibition, highlighting the potential of the quinoline framework for developing novel SphK inhibitors. nih.govnih.gov

Dihydrofolate Reductase (DHFR) Inhibition (Related Quinoline Sulfonamides)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital component for the production of purines and amino acids necessary for cell proliferation. cnr.itmdpi.com Inhibition of DHFR is a well-established strategy for antibacterial and anticancer therapies. cnr.itmdpi.com

While direct studies on this compound as a DHFR inhibitor are limited, related quinoline and quinazolinone analogs have been extensively investigated. nih.govduke.edu For example, certain 4(3H)-quinazolinone analogs have been designed to mimic the structure of methotrexate, a known DHFR inhibitor, and have shown potent DHFR inhibitory activity with IC50 values as low as 0.4 μM. nih.gov Similarly, 1,3-diaminopyrrolo[3,2-f]quinazolines have demonstrated potent inhibition of both fungal and human DHFR, with Ki values in the picomolar range. duke.edu The general mechanism of DHFR inhibition by these compounds involves competitive binding to the active site of the enzyme, preventing the reduction of dihydrofolate. nih.govcnr.it

Proteasome Dysfunction and Endoplasmic Reticulum (ER) Stress Modulation

The ubiquitin-proteasome system (UPS) is essential for degrading misfolded proteins, and its dysfunction can lead to endoplasmic reticulum (ER) stress. bohrium.com ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.govnih.govfrontiersin.org Chronic ER stress can ultimately lead to cell death. nih.gov

While direct research linking this compound to proteasome dysfunction and ER stress is not yet available, the general cellular stress responses are relevant to the study of bioactive compounds. Proteasome inhibitors have been shown to induce ER stress in various cell types. nih.gov The accumulation of misfolded proteins due to proteasome inhibition can overwhelm the ER's protein-folding capacity, leading to the activation of UPR signaling pathways. nih.govmdpi.com This interplay is a critical area of investigation in diseases characterized by protein misfolding, such as neurodegenerative disorders and cancer. frontiersin.org

Impact on Cellular Signaling Pathways (e.g., ERK, JNK)

The extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

The impact of specific quinoline derivatives on these pathways is an active area of research. For instance, in the context of oncogenic transformation by the v-Rel protein, strong and sustained activation of both the ERK and JNK pathways is observed. nih.gov Inhibition of MAPK activity in these transformed cells can impair their growth. nih.gov Conversely, some cellular stressors can lead to the activation of JNK, which can have either pro-apoptotic or anti-apoptotic roles depending on the cellular context. nih.gov For example, glutamine deprivation can stimulate ER stress, leading to JNK activation. nih.gov The modulation of ERK and JNK signaling is a common mechanism through which bioactive compounds exert their cellular effects, and investigating the influence of this compound on these pathways could reveal important aspects of its biological activity.

Interactive Data Tables

Table 1: Efficacy of Related Halogenated Flavones against Pathogens

CompoundTarget PathogenActivity TypeMIC (μM)
6,8-Dibromo-5,7-dihydroxyflavonePropionibacterium acnesBacteriostatic31.25-62.5
6,8-Dibromo-5,7-dihydroxyflavoneStaphylococcus aureusBacteriostatic31.25-62.5
6,8-Dibromo-5,7-dihydroxyflavoneStreptococcus sobrinusBactericidal31.25-62.5
6,8-Dibromo-5,7-dihydroxyflavoneStreptococcus mutansBactericidal31.25-62.5
6,8-Dibromo-5,7-dihydroxyflavoneSalmonella typhiBactericidal31.25-62.5
6,8-Diiodo-5,7-dihydroxyflavoneVarious BacteriaBacteriostatic/Bactericidal31.25-62.5

Table 2: Antiviral Activity of Novel Quinoline Derivatives against SARS-CoV-2

CompoundEC50 (μM)Reference DrugReference EC50 (μM)
Novel Quinoline-Morpholine Hybrid 11.5 ± 1.0Chloroquine3.1 ± 2.7
4-((7-chloroquinolin-4-yl)amino)phenol-Chloroquine-

Table 3: DHFR Inhibition by Related Quinoline Analogs

Compound ClassSpecific AnalogTargetPotency
4(3H)-QuinazolinonesCompound 30Mammalian DHFRIC50 = 0.4 μM
4(3H)-QuinazolinonesCompound 31Mammalian DHFRIC50 = 0.4 μM
1,3-Diaminopyrrolo[3,2-f]quinazolines-Fungal DHFRKi = 7.1 pM
1,3-Diaminopyrrolo[3,2-f]quinazolines-Human DHFRKi = 0.1 pM

Role as a Pharmaceutical Scaffold and Ligand in Metal-Based Drugs

The quinoline moiety is a significant scaffold in the development of medicinal agents. When incorporated into metal complexes, these compounds often exhibit enhanced biological activity compared to the free ligands. This approach has generated highly active compounds, some of which show high selectivity against various disease models.

Quinoline derivatives, including this compound, serve as versatile scaffolding molecules in the ongoing search for more effective bioactive compounds. The combination of quinoline-based ligands with transition metals often results in complexes with improved activity and selectivity.

Design and Synthesis of Metal Complexes (e.g., Lanthanide, Platinum)

The synthesis of metal complexes involving quinoline derivatives is a key area of research in medicinal chemistry. The choice of the metal and the specific substitutions on the quinoline ring play a crucial role in determining the structure and, consequently, the biological activity of the resulting complex.

Lanthanide Complexes:

The synthesis of lanthanide complexes with 5,7-dibromo-8-quinolinol has been reported. For instance, four mononuclear and isostructural lanthanide complexes with 5,7-dibromo-8-quinolinol (H-BrQ) were synthesized: [Sm(BrQ)3(H2O)2]·0.5H2O, [Eu(BrQ)3(H2O)2]·1.33EtOH·0.33H2O, [Tb(BrQ)3(H2O)2]·0.5H2O, and [Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O. researchgate.net These complexes were synthesized by reacting the lanthanide salt with the quinoline ligand.

Furthermore, five novel lanthanide(III) complexes with mixed ligands, including 5,7-dibromo-8-quinolinoline derivatives, have been synthesized. nih.gov These complexes are [Lu(Me)(MBrQ)2NO3], [Ho(MeO)(MBrQ)2NO3], [Ho(Me)(MBrQ)2NO3], [La(Me)2(BrQ)2NO3], and [Sm(Me)(BrQ)2(CH3OH)NO3]. nih.gov The synthesis involved the use of 2,2'-bipyridyl and 5,7-dibromo-8-quinolinoline derivatives as chelating ligands. nih.gov

A stepwise and modular synthesis approach has been utilized to create radical-bridged lanthanide heterobimetallic complexes. chemrxiv.org This method allows for the selective combination of different lanthanide ions by tailoring the ancillary ligand environment. chemrxiv.org

Platinum Complexes:

The synthesis of platinum(II) complexes with 5,7-dibromo-2-methyl-8-quinolinol (H-BrQ) as a ligand has been described. One such complex is [Pt(BrQ)(DMSO)Cl] (BrQ-Pt). nih.gov Single-crystal X-ray diffraction revealed a four-coordinated square planar geometry for the Pt(II) ion in this complex. nih.gov

Another synthetic approach involves reacting PtCl2 with quinoline-based Sb ligands to form L-type Pt complexes. acs.org For example, the reaction of PtCl2 with one equivalent of (SbQ3) or (SbQ2Ph) in MeCN at 85 °C yielded the complexes (SbQ3)PtCl2 and (SbQ2Ph)PtCl2, respectively. acs.org

Evaluation of Selectivity and Efficacy of Metal-Quinoline Complexes

The biological activity of metal-quinoline complexes is often evaluated through in vitro cytotoxicity assays against various cell lines. The selectivity is typically assessed by comparing the activity against cancer cells versus normal cells.

Lanthanide Complexes:

Lanthanide complexes of 5,7-dibromo-8-quinolinol have demonstrated enhanced cytotoxicity against several cancer cell lines compared to the free ligand or the corresponding lanthanide salts. researchgate.net For example, the IC50 values of the samarium and terbium complexes against BEL7404 cells were 9.6 ± 2.2 and 10.1 ± 2.6 μM, respectively, while the dysprosium complex showed an IC50 of 7.5 ± 2.1 μM against SGC7901 cells. researchgate.net

The mixed-ligand lanthanide(III) complexes also exhibited significant cytotoxicity. nih.gov Notably, the complexes MeOMBrQ-Ho and MeMBrQ-Ho showed superior cytotoxic activity against HeLa cells, with IC50 values of 1.00 ± 0.34 nM and 125.00 ± 1.08 nM, respectively, which is significantly more potent than cisplatin (13.11 ± 0.53 μM). nih.gov These complexes were found to inhibit telomerase and target mitochondria, leading to DNA damage-mediated apoptosis. nih.gov Furthermore, MeOMBrQ-Ho demonstrated a tumor growth inhibition rate of 50.8% in a HeLa mouse xenograft model. nih.gov

Platinum Complexes:

The platinum(II) complex, BrQ-Pt, showed notable anticancer activity. The T-24 bladder cancer cells were particularly sensitive to this complex, with an IC50 value of 18.02 ± 1.05 μM. nih.gov In comparison, a similar complex with a dichloro-substituted quinoline ligand (ClQ-Pt) was even more potent, with an IC50 of 5.02 ± 0.62 μM against T-24 cells, and was more selective for these tumor cells over normal HL-7702 cells. nih.gov Mechanistic studies indicated that these platinum complexes induce cell cycle arrest at the S phase and cause mitochondrial dysfunction. nih.gov

Table 1: Cytotoxicity of Lanthanide-Quinoline Complexes

Complex Cell Line IC50 (μM)
[Sm(BrQ)3(H2O)2]·0.5H2O BEL7404 9.6 ± 2.2
[Tb(BrQ)3(H2O)2]·0.5H2O BEL7404 10.1 ± 2.6
[Dy(BrQ)3(H2O)2]·1.167EtOH·0.33H2O SGC7901 7.5 ± 2.1
MeOMBrQ-Ho HeLa 0.00100 ± 0.00034
MeMBrQ-Ho HeLa 0.12500 ± 0.00108
Cisplatin HeLa 13.11 ± 0.53

Table 2: Cytotoxicity of Platinum-Quinoline Complexes

Complex Cell Line IC50 (μM)
BrQ-Pt T-24 18.02 ± 1.05
ClQ-Pt T-24 5.02 ± 0.62

Pharmacokinetic Considerations in Drug Development

The study of absorption, distribution, metabolism, and excretion (ADME) is a critical component of the drug design and development process. nih.gov Understanding the pharmacokinetic properties of a drug candidate is essential for predicting its behavior in the body and for establishing a safe and effective dosing regimen. nih.gov

For metal-based drugs, pharmacokinetic studies are particularly important. The kinetic inertness of some metal complexes, such as certain platinum(IV) complexes, can reduce the likelihood of adverse reactions in vivo. nih.gov These complexes can often penetrate cells intact and are then reduced to their active form inside the cell. nih.gov

The disposition of a drug within the body is a complex process that can significantly influence its pharmacological and toxicological effects. nih.gov Therefore, early-stage evaluation of the pharmacokinetic profile of new chemical entities, including metal-quinoline complexes, is crucial for identifying promising drug candidates and avoiding late-stage failures in drug development. nih.gov

Applications in Materials Science and Catalysis

Utilization as Building Blocks for Advanced Materials

The bifunctional nature of 4,7-Dibromo-8-methylquinoline, owing to its two reactive bromine sites, positions it as a valuable starting material for the synthesis of complex organic molecules with tailored properties. These molecules can find applications as dyes, sensors, and components of highly ordered polymeric structures.

Quinoline (B57606) and its derivatives are well-established chromophores and fluorophores, forming the core structure of various dyes and chemosensors. Bromoquinolines, in particular, serve as key intermediates in the synthesis of these functional molecules. The bromine atoms can be substituted through various cross-coupling reactions to introduce new functionalities that modulate the electronic and photophysical properties of the quinoline system. This functionalization is crucial for tuning the absorption and emission wavelengths, as well as enhancing the sensing capabilities of the final product.

Recent studies have highlighted the use of bromoquinolines as precursors for creating a diverse range of quinoline-based compounds. nih.gov These derivatives can incorporate cyano, methoxy (B1213986), phenyl, and amino groups, each contributing differently to the molecule's properties. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer characteristics, which is a key principle in the design of solvatochromic dyes and fluorescent sensors.

While direct synthesis of dyes from this compound is not extensively documented, its structure is analogous to other bromoquinolines that have been successfully functionalized. The presence of two bromine atoms offers the potential for creating extended conjugated systems or introducing multiple binding sites for the selective detection of analytes.

Table 1: Potential Functionalization of this compound for Dye and Sensor Synthesis

Reaction Type Reagent/Catalyst Potential Functional Group Introduced Potential Application
Suzuki Coupling Arylboronic acid / Pd catalyst Aryl groups Extended π-conjugation for color tuning
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst Alkynyl groups Rigid linkers for fluorescent probes
Buchwald-Hartwig Amination Amine / Pd catalyst Amino groups Electron-donating groups for sensor design
Cyanation Cyanide source / Pd or Cu catalyst Cyano groups Electron-withdrawing groups for solvatochromic dyes

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal nodes. The properties of these materials, such as pore size, surface area, and functionality, are directly determined by the geometry and chemical nature of the organic linkers.

Aromatic and N-heterocyclic compounds are frequently employed as linkers in the synthesis of MOFs and COFs. researchgate.net The rigidity of these linkers is crucial for the formation of stable, porous frameworks. youtube.com this compound presents a promising scaffold for the design of such linkers. The two bromine atoms can be converted into coordinating groups, such as carboxylates or phosphinates, which can then bind to metal centers to form MOFs. nih.govresearchgate.net Alternatively, the bromine atoms can be replaced by other reactive groups suitable for forming the covalent bonds in COFs, for example, through boronate ester formation or amine-aldehyde condensation.

The specific 4,7-disubstitution pattern on the quinoline ring could lead to the formation of angular or bent linkers, which can direct the assembly of specific network topologies in the resulting MOF or COF. Furthermore, the quinoline nitrogen atom can act as a coordination site itself or as a basic site for post-synthetic modification, introducing additional functionality into the framework.

Table 2: Potential Linker Designs Derived from this compound for MOF/COF Synthesis

Linker Type Synthetic Transformation Resulting Linker Structure Potential Framework Application
Dicarboxylic Acid Lithiation followed by carboxylation 8-methylquinoline-4,7-dicarboxylic acid Gas storage and separation
Dipyridyl Suzuki coupling with pyridylboronic acid 4,7-di(pyridin-X-yl)-8-methylquinoline Catalysis and sensing
Diamine Buchwald-Hartwig amination 8-methylquinoline-4,7-diamine Post-synthetic modification
Diboronic Acid Lithiation followed by reaction with borate (B1201080) ester 8-methylquinoline-4,7-diboronic acid COF synthesis

Ligand Design for Catalytic Systems

The quinoline moiety is a prevalent structural motif in ligands for transition metal catalysis. The nitrogen atom provides a strong coordination site, and the aromatic rings can be functionalized to tune the steric and electronic properties of the resulting metal complex. The presence of bromine and methyl substituents in this compound allows for its development into specialized ligands for various catalytic applications.

Osmium complexes have shown significant catalytic activity in a range of organic transformations, including hydrogenation and transfer hydrogenation. researchgate.netnih.gov The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the osmium center. N-heterocyclic ligands, such as those derived from quinoline, can stabilize the metal center and influence the catalytic cycle.

For instance, osmium complexes bearing bromo-substituted polyquinoline ligands have been synthesized and characterized. mdpi.com The electronic effects of the bromine atoms can modulate the electron density at the osmium center, thereby affecting its reactivity and catalytic turnover. While there are no specific reports on osmium complexes with this compound, its structural similarity to other quinoline-based ligands suggests its potential in this area. The dibromo-substitution could lead to enhanced stability or altered selectivity in catalytic reactions compared to mono-bromo or unsubstituted quinoline ligands. Furthermore, the quinoline nitrogen can coordinate to the osmium center, while the bromine atoms remain available for further functionalization, allowing for the creation of more complex, multifunctional ligands.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.orgwikipedia.org Aryl and heteroaryl bromides are common substrates for these reactions due to their optimal reactivity. This compound, with its two C-Br bonds at positions that are generally reactive in palladium catalysis, is an excellent candidate for such transformations.

The differential reactivity of the bromine atoms at the 4- and 7-positions could potentially allow for selective, sequential functionalization. This would enable the synthesis of unsymmetrically substituted 8-methylquinoline (B175542) derivatives, which are valuable scaffolds in medicinal chemistry and materials science. Common palladium-catalyzed reactions that could be applied to this compound include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.gov

For example, a Suzuki coupling could be used to introduce aryl or heteroaryl groups at the 4- and/or 7-positions, leading to the formation of biaryl structures. A Sonogashira coupling would allow for the introduction of alkynyl moieties, which are useful for creating rigid, linear structures. The ability to perform these reactions on the this compound core opens up a wide range of possibilities for the synthesis of complex organic molecules with precisely controlled architectures. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

Reaction Name Coupling Partner Catalyst System (Typical) Product Type Reference
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Phenyl-substituted heterocycle nih.gov
Sonogashira Coupling Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynyl-substituted heterocycle nih.gov
Heck Reaction Alkene Pd(OAc)₂, PPh₃, Base Alkenyl-substituted heterocycle libretexts.org
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, Ligand, Base Amino-substituted heterocycle libretexts.org

Computational and Theoretical Studies in Support of Experimental Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. For a class of compounds including 4,7-Dibromo-8-methylquinoline, a QSAR study would involve compiling a dataset of structurally related quinoline (B57606) derivatives with their measured biological activities (e.g., anticancer, antimicrobial). nih.gov

The process typically involves:

Descriptor Calculation : A wide array of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, are calculated for each molecule in the series.

Model Development : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation linking the descriptors to the activity. nih.govfrontiersin.org

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For instance, a hypothetical QSAR model for a series of bromoquinoline derivatives might reveal that specific substitutions at certain positions enhance a particular biological activity. Studies on other quinoline derivatives have shown that descriptors like van der Waals volume, electron density, and electronegativity can be pivotal in determining antitubercular activity. While no specific QSAR models for this compound were found, the principles of QSAR could be applied to design new analogues with potentially improved therapeutic properties. orientjchem.org

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor) like a protein or DNA.

Ligand-Protein Binding Mode Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug targets and understanding mechanisms of action. For this compound, docking studies could be performed against various protein targets implicated in diseases like cancer or microbial infections. The process involves:

Preparation of Ligand and Receptor : Three-dimensional structures of this compound and the target protein are prepared.

Docking Simulation : A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis : The resulting poses are ranked using a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Interactive Data Table: Hypothetical Docking Results of a Quinoline Derivative

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Kinase A-8.5LYS72, GLU91Hydrogen Bond
VAL57, LEU173Hydrophobic
Topoisomerase II-9.2ASP551, ARG552Hydrogen Bond, Pi-cation
ILE882, PRO884Hydrophobic

Note: This table is illustrative and not based on experimental data for this compound.

DNA-Ligand Interaction Modeling

Many quinoline-based compounds are known to interact with DNA, often through intercalation between base pairs or binding within the minor groove. nih.gov Computational modeling can provide detailed insights into these interactions. Molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound to DNA. researchgate.net

MD simulations, in particular, can provide a dynamic view of the DNA-ligand complex, revealing conformational changes and the stability of the interaction over time. nih.gov These simulations can help in understanding the sequence-specific binding preferences and the energetic contributions of different types of interactions, such as van der Waals forces, hydrogen bonds, and electrostatic interactions. biointerfaceresearch.com

Enzyme Active Site Interactions and Inhibition Mechanisms

For this compound to act as an enzyme inhibitor, it must bind to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding or the enzyme from functioning correctly. nih.gov Molecular docking and dynamics simulations are crucial for elucidating these interactions.

These simulations can:

Identify the specific amino acid residues in the active site that interact with the inhibitor. nih.gov

Predict the binding affinity and estimate the inhibitory constant (Ki).

Reveal the mechanism of inhibition (e.g., competitive, non-competitive).

Guide the design of more potent and selective inhibitors by identifying opportunities for additional favorable interactions.

Studies on related quinoline compounds have successfully used these methods to understand their inhibitory mechanisms against enzymes like dihydrofolate reductase. nih.gov

Advanced Theoretical Chemistry Methods

Reduced Density Gradient (RDG) Analysis and Atom-in-Molecules (AIM) Studies

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. bohrium.com It is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values.

Weak interactions (e.g., van der Waals forces) appear as spikes around zero.

Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values.

For this compound, RDG analysis could reveal intramolecular interactions, such as those between the bromine atoms and the quinoline ring, which can influence the molecule's conformation and properties.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is another method based on the topology of the electron density. researchgate.net It partitions the molecular electron density into atomic basins, allowing for the calculation of atomic properties within a molecule. A key feature of AIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value and the Laplacian, can be used to characterize the nature of the chemical bond (e.g., covalent, ionic, charge-shift). AIM studies on halogenated quinolines could provide a deeper understanding of the electronic effects of the bromine substituents on the quinoline core. acs.org

Electrostatic Potential Maps and Intermolecular Force Analysis

Computational chemistry provides powerful tools to visualize and understand the electronic structure and potential interactions of molecules. For this compound, electrostatic potential maps (MEPs) and the analysis of intermolecular forces are crucial in predicting its chemical behavior and interaction with biological targets.

An electrostatic potential map is a representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the nitrogen atom in the quinoline ring is expected to be a region of high electron density (a negative potential site) due to the presence of its lone pair of electrons. This makes it a primary site for hydrogen bonding and interactions with electrophiles. The bromine atoms, being highly electronegative, will draw electron density from the quinoline ring, creating regions of positive potential (a "sigma-hole") on the halogen atoms, making them potential sites for halogen bonding. The methyl group is an electron-donating group and would slightly increase the electron density in its vicinity.

Intermolecular forces are the non-covalent interactions between molecules. These forces are critical in determining the physical properties of a compound, such as its melting point and boiling point, as well as its interactions in a biological system. The primary intermolecular forces expected for this compound include:

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. The large electron clouds of the bromine atoms in this compound make it highly polarizable, leading to significant London dispersion forces, a type of van der Waals force.

Dipole-Dipole Interactions: The presence of the nitrogen and bromine atoms introduces polarity into the molecule, resulting in a net dipole moment. This allows for dipole-dipole interactions between adjacent molecules.

Pi-Pi Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with other aromatic systems. This type of interaction is important in the binding of molecules to DNA and protein active sites.

Halogen Bonding: As mentioned, the bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

Computational models can be used to calculate the strength and geometry of these interactions, providing insight into how this compound might arrange itself in a crystal lattice or bind to a biological receptor.

Correlation of Computational Data with Experimental Observations (e.g., Spectroscopic, Electrochemical, Biological)

A key aspect of computational chemistry is its ability to complement and explain experimental findings. By correlating theoretical data with experimental observations, a more complete understanding of a molecule's properties and behavior can be achieved.

Spectroscopic Properties:

Electrochemical Properties:

The electrochemical behavior of a molecule, such as its oxidation and reduction potentials, can be predicted computationally. These theoretical values can then be compared with experimental data obtained from techniques like cyclic voltammetry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated computationally, are particularly important in this context. The HOMO energy is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy relates to its ability to accept an electron (reduction potential). For substituted quinolines, computational studies have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the electrochemical properties.

Biological Activity:

Computational studies can provide valuable insights into the biological activity of molecules like this compound. Molecular docking, a computational technique, can be used to predict the binding affinity and orientation of the molecule within the active site of a biological target, such as an enzyme or a receptor. For example, various quinoline derivatives have been investigated for their antimicrobial and anticancer activities. nih.govnih.gov Computational docking studies on these compounds have helped to elucidate their mechanism of action by identifying key interactions with their biological targets.

For instance, studies on brominated quinolines have shown that they exhibit significant biological activities. nih.gov The electrostatic potential maps can help in understanding how these molecules interact with biological macromolecules. The predicted regions of negative and positive potential can be correlated with the binding pockets of proteins, which often have complementary electrostatic features.

The following table summarizes the potential correlations between computational and experimental data for this compound, based on general principles and findings for related compounds:

Computational DataExperimental ObservationCorrelation
Calculated NMR Chemical ShiftsExperimental ¹H and ¹³C NMR SpectraConfirmation of molecular structure and assignment of signals.
Calculated Vibrational FrequenciesExperimental IR and Raman SpectraAssignment of vibrational modes to specific functional groups.
HOMO/LUMO EnergiesCyclic Voltammetry DataPrediction of oxidation and reduction potentials.
Molecular Docking ScoresIn vitro Biological Assays (e.g., IC₅₀ values)Prediction of binding affinity and correlation with biological activity.
Electrostatic Potential MapsX-ray Crystallography of Ligand-Protein ComplexesUnderstanding the nature of intermolecular interactions in the binding site.

While specific experimental data for this compound is limited in the public domain, the principles outlined above demonstrate the powerful synergy between computational and experimental approaches in chemical research.

Current Research Gaps and Future Research Directions

Elucidation of Underexplored Biological Mechanisms of Action

While the broader family of quinoline (B57606) derivatives is known for significant biological activity, the specific mechanisms of 4,7-Dibromo-8-methylquinoline remain largely uninvestigated. Research on analogous compounds, such as 5,7-dibromo-8-hydroxyquinoline, has demonstrated potent cytotoxicity and interactions with DNA. researchgate.net Lanthanide complexes of 5,7-dibromo-8-quinolinol have shown enhanced cytotoxicity against various cancer cell lines, with intercalation being a probable mode of DNA interaction. researchgate.net Similarly, other 8-hydroxyquinoline (B1678124) derivatives have been evaluated as antitumor agents, with their efficacy linked to the substitution pattern on the quinoline ring. researchgate.net

A significant research gap exists in understanding how the specific substitution pattern of this compound—with bromine at the 4 and 7 positions and a methyl group at the 8 position—influences its interaction with biological targets. Future research should focus on comprehensive screening against a panel of cancer cell lines, bacteria, and fungi to identify its spectrum of activity. researchgate.net Mechanistic studies are crucial to determine if its mode of action involves DNA binding, enzyme inhibition, or other cellular pathways. Investigating these underexplored biological activities will be essential to define its therapeutic potential.

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of quinoline derivatives has been a subject of extensive research, yet there is a continuous need for more efficient, cost-effective, and environmentally benign methodologies. rsc.org Current synthetic strategies for related compounds often involve bromination of 8-substituted quinolines. researchgate.net However, these reactions can sometimes result in mixtures of mono- and di-bromo derivatives, requiring careful control of conditions for optimal yields and isolation. researchgate.net

Future research should prioritize the development of novel synthetic routes to this compound that offer improved performance. The application of modern synthetic strategies like multicomponent reactions (MCRs) could provide a more atom-economical and convergent approach to the quinoline core. rsc.org Exploring alternative, greener brominating agents and solvent systems would enhance the sustainability of the synthesis. Furthermore, developing a robust and scalable synthetic protocol is a prerequisite for any future development of this compound for therapeutic or material applications. scispace.com

Design and Synthesis of Advanced Derivatives with Tuned Properties and Efficacy

The functional properties and biological activity of quinoline derivatives are highly dependent on the nature and position of their substituents. nih.gov Structure-activity relationship (SAR) studies on related halogenated quinolones have shown that the presence and position of halogen atoms can significantly increase lipophilicity and impact anticancer activity. nih.gov The demonstrated importance of the 8-OH group in the antibacterial and antimycobacterial activity of some derivatives suggests that modifications at this position are critical. researchgate.net

A key future direction is the rational design and synthesis of advanced derivatives based on the this compound scaffold. By systematically modifying the core structure—for instance, by introducing various functional groups at the methyl position or replacing the bromine atoms with other halogens or functional moieties—it may be possible to tune the compound's electronic, steric, and lipophilic properties. This approach could lead to the discovery of new analogues with enhanced efficacy, improved selectivity, and more favorable physicochemical profiles for specific applications in medicine or materials science. researchgate.net

Integration of Multidisciplinary Approaches for Comprehensive Compound Characterization and Application

A thorough understanding of a novel compound requires a multifaceted analytical approach. While basic characterization is standard, a comprehensive profile of this compound is currently lacking. For related compounds like 5,7-Dibromo-8-methoxyquinoline, detailed crystallographic studies have provided precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.net This level of structural detail is invaluable for understanding the compound's behavior and for computational modeling studies.

Future research must integrate a range of disciplinary techniques for a complete characterization. This includes advanced spectroscopic methods, single-crystal X-ray diffraction to elucidate its three-dimensional structure, and computational chemistry to model its interactions with biological targets. researchgate.netresearchgate.net Such a multidisciplinary approach will provide a holistic understanding of its structure-property relationships, guiding the design of new derivatives and identifying the most promising avenues for its application.

Exploration of New Application Areas in Materials Science and Catalysis

The utility of quinoline derivatives extends beyond pharmacology into materials science and catalysis. For example, bromo-substituted quinolines have been studied as substrates in catalytic hydrogenation reactions, a key process in synthetic chemistry. rsc.org The selective hydrogenation of the heterocyclic ring without cleaving the C–Br bond is a significant challenge where catalyst design plays a crucial role. rsc.org The ability of the quinoline nucleus, particularly 8-hydroxyquinoline derivatives, to form stable complexes with metal ions, including lanthanides, opens up possibilities in materials science. researchgate.net

A promising future direction is the exploration of this compound in these non-biological fields. Its potential as a ligand for creating novel metal complexes with interesting photophysical, magnetic, or catalytic properties should be investigated. These complexes could find applications as components in organic light-emitting diodes (OLEDs), sensors, or as catalysts for specific organic transformations. Probing its utility in these areas could uncover entirely new applications for this versatile scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1189105-53-0
Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol

| MDL Number | MFCD12674987 |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5,7-dibromo-8-hydroxyquinoline
5,7-dibromo-8-methoxyquinoline
5,7-dibromo-8-aminoquinoline
8-hydroxyquinoline
4-Bromo-8-methylquinoline
8-Bromo-6-methylquinoline
8-Bromo-2-methylquinoline
4,8-Dibromo-2-methylquinoline

Conclusion

Summary of Key Contributions and Discoveries

The chemical compound 4,7-Dibromo-8-methylquinoline has emerged as a significant scaffold in organic synthesis, primarily owing to its versatile reactivity in palladium-catalyzed cross-coupling reactions. While specific synthetic protocols for this exact compound are not extensively detailed in publicly available literature, its structural similarity to other halogenated quinolines suggests that its preparation likely involves the direct bromination of 8-methylquinoline (B175542). The regioselectivity of such a reaction would be a critical factor, aiming for substitution at the C4 and C7 positions. The characterization of this compound would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm the precise connectivity and substitution pattern of the bromine atoms and the methyl group on the quinoline (B57606) core.

The primary academic interest in this compound lies in its potential as a building block for the synthesis of more complex molecular architectures. The two bromine atoms at distinct positions on the quinoline ring offer differential reactivity, allowing for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination, provide powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This capability enables the introduction of a wide array of substituents, such as aryl, alkyl, alkynyl, and amino groups, at the 4- and 7-positions. This, in turn, allows for the systematic modification of the electronic and steric properties of the quinoline core, paving the way for the development of novel compounds with tailored functionalities.

Discoveries related to the derivatives of this compound have highlighted their potential in medicinal chemistry and materials science. The quinoline moiety itself is a well-established pharmacophore found in numerous bioactive compounds. By functionalizing the this compound scaffold, researchers can explore new chemical space in the quest for novel therapeutic agents. For instance, the introduction of specific aryl or amino groups could lead to compounds with potential applications as kinase inhibitors, anti-infective agents, or modulators of other biological targets. In the realm of materials science, the rigid, planar structure of the quinoline ring, combined with the ability to introduce various functional groups, makes these derivatives promising candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Outlook on the Enduring Academic Significance of this compound and its Derivatives

The enduring academic significance of this compound and its derivatives is rooted in their continued utility as versatile synthetic intermediates. The strategic placement of the two bromine atoms allows for sequential and site-selective cross-coupling reactions, offering a high degree of control in the construction of complex molecules. This feature is particularly valuable in the synthesis of compound libraries for high-throughput screening in drug discovery and for the systematic investigation of structure-activity relationships (SAR).

Future research is likely to focus on several key areas. Firstly, the development of more efficient and selective synthetic routes to this compound itself would be a valuable contribution. Secondly, a deeper exploration of its reactivity in a wider range of cross-coupling reactions, including less common but powerful transformations, will undoubtedly unlock new synthetic possibilities. This includes the use of novel catalysts and reaction conditions to achieve even greater functional group tolerance and to enable the introduction of more complex and diverse substituents.

The derivatives of this compound are expected to play an increasingly important role in both medicinal chemistry and materials science. In the pharmaceutical arena, the focus will likely be on the design and synthesis of derivatives with specific biological targets in mind. This will involve the integration of computational modeling and medicinal chemistry principles to guide the selection of substituents that are likely to impart desired pharmacological properties. In materials science, the emphasis will be on tuning the photophysical and electronic properties of the derivatives through judicious choice of functional groups. This could lead to the development of new materials with enhanced performance in applications such as organic electronics, photovoltaics, and chemical sensing.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4,7-Dibromo-8-methylquinoline, and what critical parameters govern yield and purity?

  • Methodological Answer : A common approach involves bromination of the parent quinoline scaffold. For example, bromine in methanol with NaHCO₃ as a base can regioselectively introduce bromine atoms at positions 4 and 6. The methyl group at position 8 may require pre-functionalization or protection during synthesis. Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol) are critical for isolating high-purity crystals .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity.
  • Mass Spectrometry (MS) : Validates molecular weight and bromine isotope patterns.
  • HPLC : Quantifies purity in complex mixtures.
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and Br .

Q. How do bromine substituents at positions 4 and 7 influence the electronic properties of the quinoline scaffold?

  • Methodological Answer : Bromine atoms act as electron-withdrawing groups, reducing electron density on the aromatic ring. This alters reactivity in electrophilic substitution and coordination chemistry. Computational methods (e.g., DFT) can model charge distribution and predict sites for further functionalization .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound derivatives, and how can halogen bonding be exploited?

  • Methodological Answer : Heavy bromine atoms enhance X-ray diffraction but may complicate refinement due to high electron density. Halogen bonding (e.g., Br···Br interactions) can stabilize crystal packing, as observed in dibromo-quinoline derivatives. Hydrogen bonding (O–H···N) and π-stacking absence should be analyzed to interpret supramolecular architectures .

Q. How can density functional theory (DFT) predict the vibrational spectra and electronic transitions of this compound?

  • Methodological Answer : B3LYP/6-31G* calculations model vibrational frequencies (IR/Raman) and electronic transitions (UV-Vis). Compare computed spectra with experimental data to assign peaks, particularly C–Br stretches (500–600 cm⁻¹) and quinoline ring vibrations. Discrepancies may indicate solvent effects or crystal packing .

Q. What strategies resolve contradictions in biological activity data for dibromo-quinoline derivatives?

  • Methodological Answer :

  • Systematic SAR Studies : Vary substituents (e.g., methyl, methoxy) to isolate contributions to bioactivity.
  • Solubility Optimization : Use pro-drug strategies (e.g., esterification) to improve bioavailability.
  • Cross-Validation : Combine in vitro assays (e.g., antimicrobial) with computational docking to confirm target interactions .

Q. How do reaction conditions (solvent, temperature, catalyst) affect regioselectivity in dibromo-quinoline synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) favor electrophilic bromination at electron-rich positions. Temperature control (0–25°C) minimizes di-brominated byproducts. Catalytic Lewis acids (e.g., FeCl₃) may enhance selectivity but require post-reaction quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.